1-Ethyl-3-methylpyridinium perfluorobutanesulfonate; 99%

Vue d'ensemble

Description

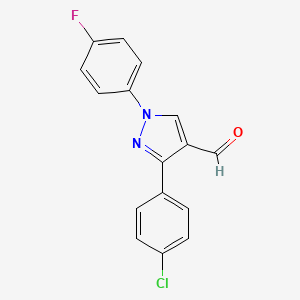

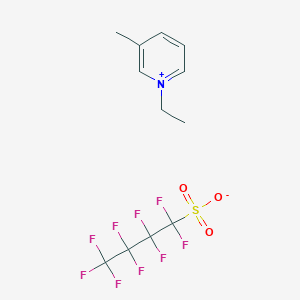

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate is a compound with the molecular formula C12H12F9NO3S . It is also known by its CAS number 1015420-87-7 . The compound is a mixture or salt, and its conformer generation is disallowed .

Molecular Structure Analysis

The IUPAC name for this compound is 1-ethyl-3-methylpyridin-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate . The InChI and Canonical SMILES representations provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis

The molecular weight of the compound is 421.28 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 12 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 421.03941788 g/mol . The topological polar surface area is 69.5 Ų , and it has a heavy atom count of 26 . The density of the compound is 1.52 g/cm³ at 23 °C .Applications De Recherche Scientifique

Solubilization of Atmospheric Gases

A study by Ferreira et al. (2019) explores the application of fluorinated ionic liquids (FILs), including 1-ethyl-3-methylpyridinium perfluorobutanesulfonate, in solubilizing atmospheric gases such as oxygen (O2), nitrogen (N2), and carbon dioxide (CO2). This research highlights the potential of these FILs as alternatives to perfluorocarbons (PFCs) in industrial applications, focusing on their thermodynamic behavior in the presence of these gases (Ferreira et al., 2019).

Gas Permeation Properties

Pereiro et al. (2013) conducted research on the gas permeation properties of 1-ethyl-3-methylpyridinium perfluorobutanesulfonate, examining its effectiveness in creating supported liquid membranes for gas separation. This study contributes to the understanding of gas solubility and diffusivity in FILs, which is crucial for industrial separation processes (Pereiro et al., 2013).

Environmental Impact Studies

Several studies, such as those by Ehresman et al. (2007) and Olsen et al. (2008), have investigated the presence and concentration of perfluorinated compounds, including perfluorobutanesulfonate, in various environmental matrices. These studies provide insights into the environmental fate and potential impacts of these substances (Ehresman et al., 2007); (Olsen et al., 2008).

Atmospheric Chemistry

Research by Martin et al. (2006) examined the atmospheric chemistry of perfluoroalkanesulfonamides, including N-ethyl perfluorobutanesulfonamide. This study provides valuable data on the atmospheric reactions and potential environmental transport of these compounds (Martin et al., 2006).

Novel Compound Identification

Newton et al. (2017) identified novel polyfluorinated compounds in environmental samples near manufacturing facilities. This research underscores the importance of monitoring and identifying new fluorinated compounds, including perfluorobutanesulfonate derivatives (Newton et al., 2017).

Chemical Synthesis

Wang et al. (2015) explored the use of zirconocene bis(perfluorobutanesulfonate) as a catalyst in the synthesis of N-heterocyclic compounds. This study highlights the potential of perfluorobutanesulfonate derivatives in facilitating efficient and environmentally friendly chemical syntheses (Wang et al., 2015).

Safety and Hazards

The compound should be handled with care to avoid contact with skin or inhalation of spillage, dust, or vapor . It should not be washed into water courses or contaminate public drains or water supply . Dust formation should be avoided, and any spillage should be collected and reclaimed or disposed of in sealed containers in licensed waste .

Propriétés

IUPAC Name |

1-ethyl-3-methylpyridin-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.C4HF9O3S/c1-3-9-6-4-5-8(2)7-9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-7H,3H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOPJNCLIAYPRS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC(=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895607 | |

| Record name | 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015420-87-7 | |

| Record name | 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.